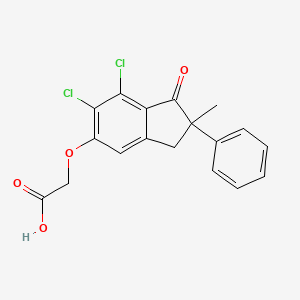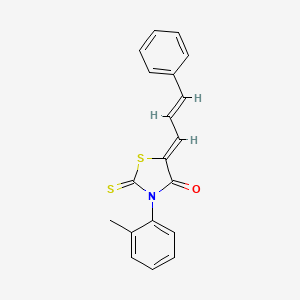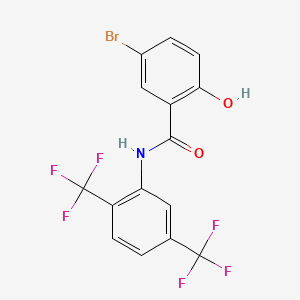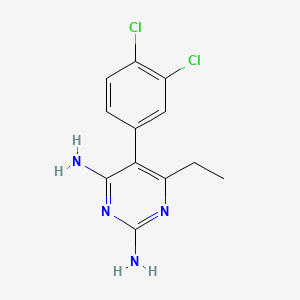
Indacrinone
Descripción general
Descripción
Indacrinona es un diurético de asa utilizado principalmente para controlar la hipertensión y el edema asociado con la insuficiencia cardíaca, la cirrosis hepática y la enfermedad renal. A diferencia de otros diuréticos, la indacrinona tiene la propiedad única de disminuir la reabsorción del ácido úrico, lo que la hace beneficiosa para los pacientes con gota .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de indacrinona implica varios pasos clave:
Acilación de Friedel-Crafts: El proceso comienza con la acilación del 2,3-dicloroanisol usando cloruro de fenilacetilo, lo que da como resultado 2,3-dicloro-4-fenilacetil anisol.
Reacción de Mannich: Este intermedio sufre una reacción de Mannich con tetrametildiaminometano, formando un producto de eliminación de β-hidruro.
Ciclización: La ciclización intramolecular catalizada por ácido produce la estructura de indanona.
O-Desmetilation: El grupo fenol luego se desmetila en condiciones ácidas.
Alquilación: El paso final implica la alquilación con ácido yodoacético y yodometano para producir indacrinona.
Métodos de producción industrial: La producción industrial de indacrinona sigue rutas sintéticas similares, pero está optimizada para la fabricación a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza.
Tipos de reacciones:
Oxidación: Indacrinona puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo fenólico.
Reducción: El grupo carbonilo en la estructura de indanona se puede reducir para formar derivados de alcohol.
Sustitución: Los átomos de halógeno en el compuesto se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos:
Oxidación: Derivados de quinona.
Reducción: Derivados de alcohol.
Sustitución: Varios derivados de indacrinona sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Indacrinona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizada como compuesto modelo para estudiar los efectos de la quiralidad en la actividad farmacológica.
Biología: Investigada por sus efectos en los mecanismos de transporte iónico celular.
Medicina: Estudiada por su potencial en el tratamiento de afecciones como la hipertensión, el edema y la gota.
Industria: Utilizada en el desarrollo de nuevos fármacos diuréticos con mayor eficacia y menos efectos secundarios.
Mecanismo De Acción
Indacrinona ejerce sus efectos al inhibir el cotransportador de sodio-potasio-cloruro en el asa gruesa ascendente del asa de Henle. Esta inhibición conduce a una mayor excreción de sodio, cloruro y agua, lo que reduce el volumen sanguíneo y la presión. El compuesto también promueve la excreción de ácido úrico, lo que es beneficioso para los pacientes con gota .
Compuestos similares:
Furosemida: Otro diurético de asa, pero aumenta la reabsorción de ácido úrico.
Bumetanida: Mecanismo similar, pero más potente y de menor duración de acción.
Torsemida: Duración de acción más prolongada y menos probable que provoque hipokalemia.
Singularidad de la indacrinona: La propiedad única de la indacrinona de disminuir la reabsorción de ácido úrico la diferencia de otros diuréticos de asa. Esto la hace particularmente útil para pacientes con hipertensión y gota, proporcionando un doble beneficio terapéutico .
Comparación Con Compuestos Similares
Furosemide: Another loop diuretic but increases uric acid reabsorption.
Bumetanide: Similar mechanism but more potent and shorter duration of action.
Torsemide: Longer duration of action and less likely to cause hypokalemia.
Uniqueness of Indacrinone: this compound’s unique property of decreasing uric acid reabsorption sets it apart from other loop diuretics. This makes it particularly useful for patients with both hypertension and gout, providing a dual therapeutic benefit .
Propiedades
IUPAC Name |
2-[(6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl)oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O4/c1-18(11-5-3-2-4-6-11)8-10-7-12(24-9-13(21)22)15(19)16(20)14(10)17(18)23/h2-7H,8-9H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKWVSHZYDOZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866624 | |
| Record name | Indacrinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56049-88-8, 57296-63-6 | |
| Record name | (±)-Indacrinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56049-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indacrinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056049888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indacrinone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057296636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indacrinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(6,7-dichloro-2,3-dihydro-2-methyl-1-oxo-2-phenyl-1H-inden-5-yl)oxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDACRINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B926Y9U4QN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B1671751.png)






